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Compound of Interest

Compound Name:
Bz-Phe-Val-Arg-AMC

hydrochloride

CAS No.: 210167-67-2

Cat. No.: B6303616 Get Quote

Executive Summary
Bz-FVR-AMC (Benzoyl-Phe-Val-Arg-7-Amino-4-methylcoumarin) is a synthetic fluorogenic

peptide substrate used primarily to assay the activity of serine proteases (specifically Thrombin

and Trypsin) and cysteine proteases (specifically Cathepsin S).

Its utility is derived from the "unquenching" of the AMC fluorophore upon enzymatic cleavage.

While highly sensitive, its broad specificity necessitates rigorous experimental design—

particularly regarding buffer composition and pH—to distinguish between target proteases. This

guide provides the mechanistic grounding and self-validating protocols required for high-fidelity

kinetic analysis.

Molecular Architecture & Mechanism
Structural Components
The substrate consists of three distinct functional modules:

N-Terminal Cap (Bz): A Benzoyl group blocks the N-terminus. This mimics the polypeptide

chain upstream of the cleavage site, stabilizing the substrate within the enzyme's active site

(S3/S4 subsites) and preventing degradation by aminopeptidases.

Recognition Sequence (FVR): The tripeptide Phenylalanine (P3) - Valine (P2) - Arginine (P1).
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Arginine (Arg): The critical P1 residue. Thrombin and Trypsin cleave C-terminal to basic

residues (Arg/Lys).

Phe-Val: These hydrophobic residues interact with the S2 and S3 hydrophobic pockets of

the enzyme, conferring affinity.

Fluorogenic Reporter (AMC):7-Amino-4-methylcoumarin is attached via an amide bond to

the C-terminus of Arginine.

Mechanism of Action
The mechanism relies on the drastic change in quantum yield of the AMC moiety upon amide

bond hydrolysis.

Intact Substrate (Quenched): In the peptide-bound state (Bz-FVR-NH-AMC), the electron

lone pair on the aniline nitrogen of AMC is delocalized into the amide bond. This prevents the

Intramolecular Charge Transfer (ICT) required for strong fluorescence, resulting in a low

quantum yield and a blue-shifted absorption maximum (~330-340 nm).

Enzymatic Hydrolysis: The enzyme attacks the carbonyl carbon of the Arg-AMC bond.

Serine Proteases (Thrombin): Serine-OH attacks

Acyl-enzyme intermediate

AMC release.

Cysteine Proteases (Cathepsin): Cysteine-SH attacks

Thioacyl-enzyme intermediate

AMC release.

Product Release (Fluorescent): Free AMC contains a primary amine. The lone pair is now

available to donate into the coumarin ring system, restoring the ICT state. This results in a

bathochromic shift (Red shift) in absorption (~350-360 nm) and a massive increase in

fluorescence emission at 440–460 nm.

Pathway Visualization
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Caption: Enzymatic hydrolysis pathway converting the quenched Bz-FVR-AMC substrate into

the fluorescent AMC product.

Target Specificity & Assay Conditions
A critical source of experimental error is the assumption of absolute specificity. Bz-FVR-AMC is

a "promiscuous" substrate. You must select buffer conditions that isolate the protease of

interest.

Comparative Assay Conditions
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Parameter
Thrombin (Factor

IIa)
Cathepsin S Trypsin

Primary Class Serine Protease Cysteine Protease Serine Protease

Optimum pH 7.4 – 8.0 6.0 – 6.5 7.6 – 8.0

Buffer Base Tris-HCl or HEPES
Na-Phosphate or Na-

Acetate
Tris-HCl

Critical Additive CaCl₂ (5–10 mM)
DTT or Cysteine (1–5

mM)
CaCl₂ (1–20 mM)

Inhibitors (Control) Hirudin, PPACK E-64, Leupeptin TLCK, Benzamidine

Kinetic Note
Requires Ca²⁺ for

stability.[1]

Requires reduction

(DTT) to activate

active site Cys.

Highly active; use low

[E].

CRITICAL WARNING: Do NOT use DTT or Mercaptoethanol in Thrombin assays unless

specifically testing disulfide reduction effects. Thrombin contains disulfides essential for its

structure. Conversely, Cathepsin assays MUST contain a reducing agent (DTT) to prevent

oxidation of the active site cysteine.

Experimental Protocol
Reagent Preparation

Stock Solution (10 mM): Dissolve Bz-FVR-AMC (MW ~681.8 g/mol ) in high-grade DMSO.

Stability: Store at -20°C, desiccated and protected from light. Stable for 6 months.

Verification: Check absorbance at 340 nm. If high background fluorescence exists before

enzyme addition, the substrate has autohydrolyzed.
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AMC Standard (1 mM): Dissolve free 7-Amino-4-methylcoumarin in DMSO to create a

standard curve. This is required to convert Relative Fluorescence Units (RFU) to molar

concentration.

Standard Assay Workflow (Thrombin Example)
This protocol is designed for a 96-well microplate format.

Step 1: Buffer Preparation

Buffer T: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.

Note: BSA prevents enzyme adsorption to the plastic walls.

Step 2: Plate Setup

Experimental Wells: 80 µL Buffer T + 10 µL Enzyme (Thrombin, final conc 0.1–10 nM).

Substrate Control: 90 µL Buffer T (No enzyme).

Enzyme Control: 90 µL Buffer T + 10 µL Enzyme (No substrate).

AMC Standard Curve: Serial dilutions of free AMC (0 – 10 µM) in Buffer T.

Step 3: Reaction Initiation

Add 10 µL of Bz-FVR-AMC (diluted in Buffer T to 10x final concentration) to start the

reaction.

Recommended Final [S]: 10 µM – 200 µM (bracket the expected

).

Step 4: Kinetic Detection

Instrument: Fluorescence Microplate Reader.

Temperature: 37°C.[2]
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Wavelengths:

,

.

Duration: Read every 30–60 seconds for 30–60 minutes.

Inner Filter Effect (IFE) Correction
At substrate concentrations >50 µM, the substrate itself may absorb the excitation light,

artificially lowering the fluorescence signal.

Correction Formula:

: Corrected Fluorescence

: Observed Fluorescence

: Absorbance of the solution at 360 nm (pathlength corrected).

: Absorbance of the solution at 460 nm (pathlength corrected).

Workflow Visualization
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Caption: Experimental workflow emphasizing buffer selection and Inner Filter Effect (IFE)

correction logic.

Data Analysis & Troubleshooting
Quantitative Analysis

Slope Calculation: Plot RFU vs. Time (min). Determine the initial velocity (

, RFU/min) from the linear portion of the curve.

Conversion: Use the AMC standard curve slope (RFU/µM) to convert

to µM/min.

Michaelis-Menten: Plot

vs. [Substrate]. Fit to:

(Thrombin): Typically 10–100 µM (highly dependent on buffer ionic strength).

(Cathepsin S): ~1070 mM⁻¹s⁻¹ [1].[2]

Troubleshooting Table
Issue Probable Cause Corrective Action

High Background (T=0)
Substrate autohydrolysis or

free AMC contamination.

Check stock purity. Store stock

in DMSO, never water.

Non-Linear Rates
Substrate depletion (>10%

consumed).

Reduce enzyme concentration

or shorten measurement

window.

Signal Decrease
Photobleaching or Inner Filter

Effect.

Use IFE correction.[3][4]

Reduce excitation intensity/slit

width.

No Activity (Cathepsin) Oxidation of active site.
Add DTT (2-5 mM) to the

buffer immediately before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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